5-Fluoro-2-tetralone (CAS 548771-68-2) is a highly specialized fluorinated bicyclic ketone utilized primarily as a precursor for 5-fluoro-2-aminotetralin derivatives. For procurement teams and synthetic chemists, this compound offers a direct, protecting-group-free route to fluorinated active pharmaceutical ingredients (APIs), combining high reactivity in reductive aminations with enhanced stability against auto-oxidation compared to its electron-rich hydroxylated or methoxylated counterparts [1]. The strategic placement of the fluorine atom at the C5 position serves as a robust bioisostere for the metabolically vulnerable 5-hydroxyl group, making it an essential starting material for orally bioavailable CNS therapeutics where unsubstituted 2-tetralones fail to provide sufficient receptor affinity[1].
Substituting 5-Fluoro-2-tetralone with the unsubstituted 2-tetralone or alternative regioisomers (such as 6-fluoro-2-tetralone) fundamentally alters the pharmacological and chemical trajectory of the synthesized downstream products. Unsubstituted 2-tetralone yields aminotetralins that lack the critical electrostatic interactions required for high-affinity GPCR binding, rendering them pharmacologically inferior [1]. Conversely, attempting to use 5-hydroxy-2-tetralone introduces severe process liabilities: it is highly prone to oxidative degradation and mandates multi-step protection-deprotection sequences during amine coupling [1]. Furthermore, the 6-fluoro isomer fails to align with the meta-hydroxyl binding pocket of target receptors, resulting in a dramatic loss of potency, proving that 5-Fluoro-2-tetralone is an irreplaceable building block where exact C5-electrostatic mimicry and streamlined processability are required [1].
In the synthesis of 2-aminotetralin APIs, utilizing 5-hydroxy-2-tetralone requires a minimum three-step sequence: O-protection, reductive amination, and subsequent catalytic hydrogenolysis, which typically caps overall yields at 40-50% [1]. In contrast, 5-Fluoro-2-tetralone undergoes direct, one-pot reductive amination with secondary amines using standard hydride donors, achieving isolated yields exceeding 75% while avoiding the auto-oxidation pathways that plague electron-rich tetralones [1].
| Evidence Dimension | Synthesis steps and overall yield for 2-aminotetralin formation |
| Target Compound Data | 1 step, >75% yield (direct reductive amination) |
| Comparator Or Baseline | 5-Hydroxy-2-tetralone (3 steps, ~45% yield due to protection/deprotection) |
| Quantified Difference | 66% relative increase in yield and elimination of 2 synthetic steps |
| Conditions | Standard reductive amination (NaBH(OAc)3, DCE/AcOH) |
Eliminating protection and deprotection overhead significantly reduces reagent costs, solvent waste, and cycle times in API manufacturing.
The primary driver for procuring 5-Fluoro-2-tetralone is its ability to generate 5-fluoro-2-aminotetralins, which act as metabolically stable isosteres of 5-hydroxy-2-aminotetralins. While the 5-hydroxyl group is rapidly cleared via Phase II glucuronidation and sulfation, leading to poor oral bioavailability, the C-F bond is highly resistant to these conjugative pathways [1]. In vitro human liver microsome (HLM) assays demonstrate that replacing the 5-OH group with a 5-F group extends the metabolic half-life of the resulting scaffold by over 300% [1].
| Evidence Dimension | Metabolic half-life (t1/2) in liver microsomes |
| Target Compound Data | 5-Fluoro-2-aminotetralin derivatives (t1/2 > 120 min) |
| Comparator Or Baseline | 5-Hydroxy-2-aminotetralin derivatives (t1/2 < 30 min) |
| Quantified Difference | >300% increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay |
Justifies the procurement of the fluorinated building block for developing orally bioavailable therapeutics that resist rapid first-pass metabolism.
When synthesizing dopaminergic or serotonergic ligands, the exact positioning of the fluorine atom is critical for receptor pocket alignment. Structure-activity relationship studies on fluorinated aminotetralins reveal that the 5-fluoro derivatives maintain high affinity for D2-like receptors by effectively mimicking the electrostatic potential of dopamine's meta-hydroxyl group [1]. Substituting with the cheaper or more common 6-fluoro-2-tetralone results in a spatial mismatch in the binding pocket, causing a 20- to 50-fold drop in receptor binding affinity[1].
| Evidence Dimension | Target receptor binding affinity (Ki) for D2-like receptors |
| Target Compound Data | 5-Fluoro-derived aminotetralins (Ki ~ 1-5 nM) |
| Comparator Or Baseline | 6-Fluoro-derived aminotetralins (Ki > 100 nM) |
| Quantified Difference | 20- to 50-fold superior binding affinity |
| Conditions | In vitro radioligand binding assay for D2/D3 receptors |
Proves that procurement cannot substitute the 5-fluoro isomer with the 6-fluoro isomer without catastrophic loss of downstream biological activity.
5-Fluoro-2-tetralone is the optimal starting material for developing next-generation, orally active dopaminergic therapeutics. By utilizing this precursor, medicinal chemists bypass the severe first-pass metabolism issues associated with 5-hydroxy-2-aminotetralins, leveraging the fluorine atom to block glucuronidation while maintaining the critical electrostatic interactions required for D2/D3 receptor agonism [1].
In the design of selective serotonin receptor modulators, the tetralin core provides necessary conformational rigidity. 5-Fluoro-2-tetralone is specifically selected over unsubstituted 2-tetralone to introduce a highly electronegative vector that enhances binding affinity and modulates the pKa of the downstream basic amine, making it a preferred building block for neuropsychiatric library synthesis [2].
For contract research organizations (CROs) and process chemistry teams, 5-Fluoro-2-tetralone serves as a highly efficient hub for parallel synthesis. Because it does not require the complex protection and deprotection strategies of its hydroxylated analogs, it can be directly subjected to high-throughput reductive amination with diverse primary and secondary amines, significantly accelerating hit-to-lead optimization cycles [3].